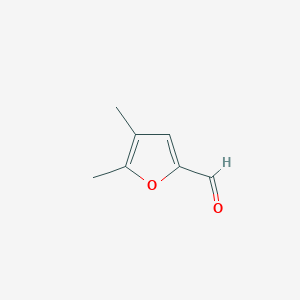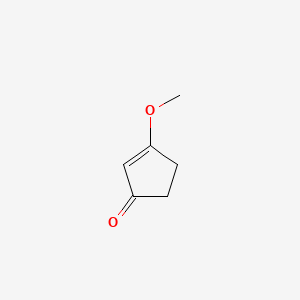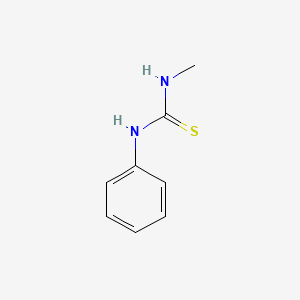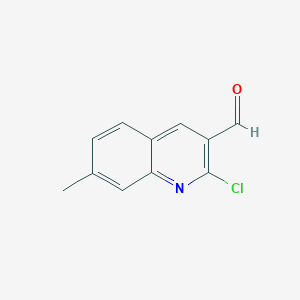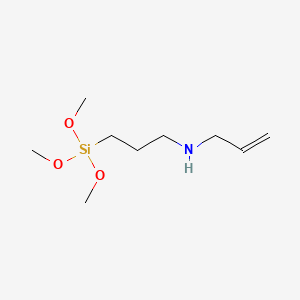
3-(N-Allylamino)propyltrimethoxysilane
Overview
Description
3-(N-Allylamino)propyltrimethoxysilane is a chemical compound with the molecular formula C9H21NO3Si . It is also known by other names such as Trimethoxysilylpropylallylamine .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound has a boiling point of 108 °C, a density of 0.99, a refractive index of 1.4990, and a flash point of 84°C . It has a predicted pKa of 9.89±0.19 and a specific gravity of 0.99 . It reacts slowly with moisture/water .Scientific Research Applications
Promoting Adhesion in Dentistry
3-(N-Allylamino)propyltrimethoxysilane has been explored for its potential in promoting adhesion between resin and silica-coated titanium, a context relevant to dentistry. Matinlinna, Lassila, and Dahl (2010) investigated the use of this silane as an adhesion-promoter. They found that this silane, when used as a primer or in combination with cross-linking silane, significantly affects the shear bond strength values, especially after aging or thermo-cycling. This suggests its potential effectiveness in dental applications where durable bonding is critical (Matinlinna, Lassila, & Dahl, 2010).
Applications in Organic Synthesis
In organic synthesis, 3-(N-Allylamino)propyltrimethoxysilane is used in various reactions. For instance, Russowsky et al. (2000) explored its use in the addition of silyl enolates and allyltrimethylsilane to aromatic aldimines and cyclic N-acyliminium ions. This process yields β-aminocarbonyl systems and allyl adducts, highlighting the compound's role in the formation of complex organic molecules (Russowsky, Petersen, Godoi, & Pilli, 2000).
Enhancing Cell Adhesion in Biomedical Research
In biomedical research, 3-(N-Allylamino)propyltrimethoxysilane is used to modify surfaces for improved cell adhesion. Harsch et al. (2000) investigated the pulse-plasma polymerization of allylamine (including 3-(N-Allylamino)propyltrimethoxysilane) on hydrophobic polysiloxane substrates. These modified surfaces showed potential as reusable and sterilizable cell adhesion platforms for cell culture, indicating their applicability in various biomedical and tissue engineering contexts (Harsch, Calderón, Timmons, & Gross, 2000).
Catalysis and Chemical Reactions
3-(N-Allylamino)propyltrimethoxysilane plays a role in various catalytic and chemical reactions. For example, its derivatives are used in catalyzed cycloaddition reactions and in processes that involve the transformation of allyloxy and allylamino compounds. Such applications are critical in synthesizing specific organic compounds, illustrating the versatility and utility of this silane in chemical synthesis and industrial applications (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Safety And Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation and serious eye damage . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
N-prop-2-enyl-3-trimethoxysilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3Si/c1-5-7-10-8-6-9-14(11-2,12-3)13-4/h5,10H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVMBXTYMSRUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCC=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067588 | |
| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Allylamino)propyltrimethoxysilane | |
CAS RN |
31024-46-1 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]-2-propen-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-amine, N-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-amine, N-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trimethoxysilyl)propyl]allylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



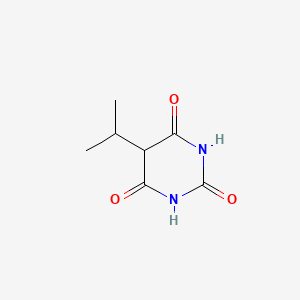

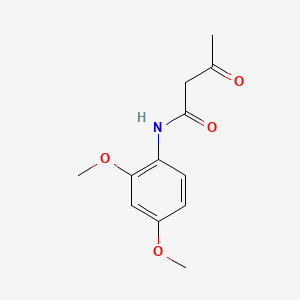
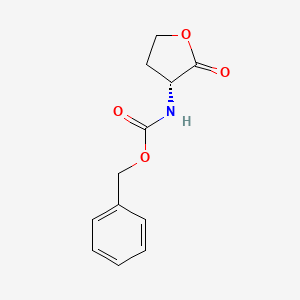

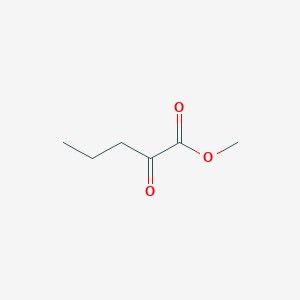
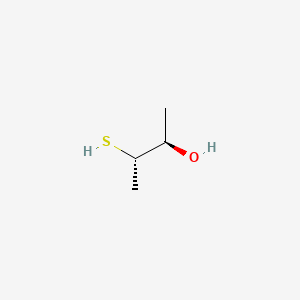
![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)
